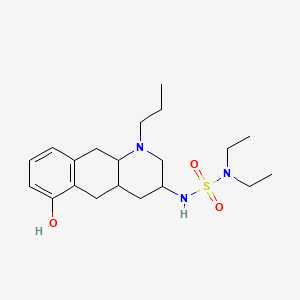
Quinagolida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinagolida involves multiple steps. The initial synthesis was disclosed in patents filed by Sandoz. The process begins with the starting material 5-methoxy-2-tetralone, which undergoes a series of nine steps to form the octahydrobenzo[g]quinoline ring system with the correct stereochemistry . This intermediate is then converted into this compound through additional steps, including a Curtius rearrangement .
Industrial Production Methods
For large-scale production, an improved process was developed by Novartis. The starting material is 1,6-dimethoxynaphthalene, which is selectively lithiated and reacts with ethyl 2-cyano-3-ethoxyacrylate. The resulting cyanoacrylate undergoes catalytic hydrogenation and hydrolysis, followed by Birch reduction and further transformations to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions
Quinagolida undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form simpler structures.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinagolide derivatives with different functional groups, while reduction can produce simpler amine derivatives .
Aplicaciones Científicas De Investigación
Quinagolida has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor agonists.
Biology: this compound is used to study the effects of dopamine receptor activation on cellular processes.
Mecanismo De Acción
Quinagolida exerts its effects by selectively targeting dopamine D2 receptors as an agonist. It potently suppresses both basal and stimulated serum prolactin levels by inhibiting the secretion of prolactin from the anterior pituitary gland . This action is mediated through the activation of dopamine D2 receptors, leading to a reduction in prolactin release .
Comparación Con Compuestos Similares
Similar Compounds
Bromocriptine: Another dopamine D2 receptor agonist used to treat hyperprolactinemia.
Cabergoline: A more potent dopamine D2 receptor agonist with a longer half-life compared to Quinagolida.
Uniqueness
This compound is unique in its non-ergot-derived structure, which reduces the risk of side effects commonly associated with ergot-derived compounds like Bromocriptine . Additionally, this compound has been shown to be effective in patients who are intolerant or resistant to Bromocriptine .
Propiedades
IUPAC Name |
3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGTRDCCWFXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868961 |
Source


|
| Record name | N,N-Diethyl-N'-(6-hydroxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-3-yl)sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130793-77-0 |
Source


|
| Record name | N,N-Diethyl-N'-(6-hydroxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-3-yl)sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
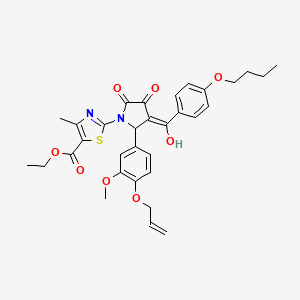
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
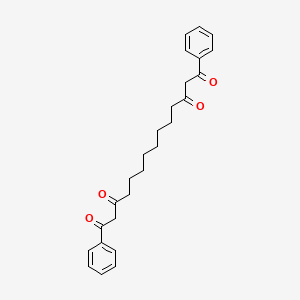
![Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide](/img/structure/B14159536.png)
![N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159542.png)
![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)

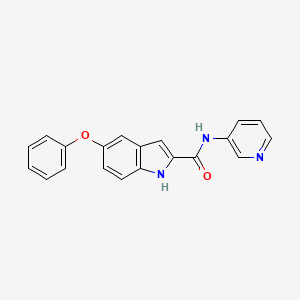
![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)
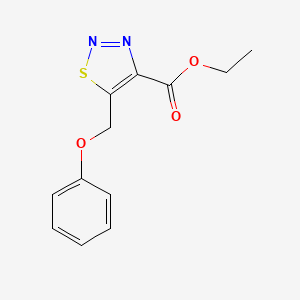
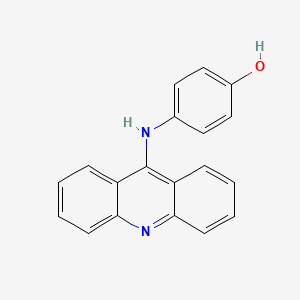
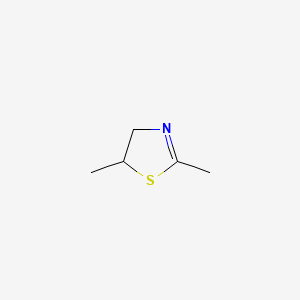
![1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14159594.png)
![N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B14159597.png)
